![molecular formula C8H10OS B2508565 [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol CAS No. 2550997-55-0](/img/structure/B2508565.png)

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

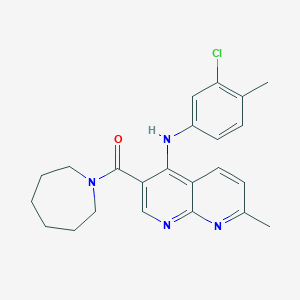

“[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol” is a chemical compound with a molecular weight of 154.23 . The compound is stored at temperatures below -10 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10OS/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.23 . The compound is stored at temperatures below -10 degrees Celsius .Scientific Research Applications

Material Science and Pharmaceuticals Applications :

- Thiophene derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018).

- Thiophenes have significant applications in material science, particularly in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Organocatalysis :

- Thiophene-based compounds like (1R,3S,4S)-2-Azanorbornyl-3-methanol have been used as catalysts for enantioselective epoxidation of α,β-enones, indicating their potential in asymmetric synthesis and organocatalysis (Lu et al., 2008).

Chiral Separation in Analytical Chemistry :

- Compounds such as (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate have been used for the enantioseparation of beta-blockers, highlighting their role in chiral chromatographic separations (Péter et al., 2001).

Effects on Lipid Dynamics :

- The presence of methanol in thiophene-based compounds can impact lipid dynamics, influencing the structure-function relationship associated with biological membranes. This is significant in biomembrane and proteolipid studies (Nguyen et al., 2019).

Polymer and Solar Cell Research :

- Thiophene-based polymers have shown efficiency enhancement in solar cells after methanol treatment, indicating their utility in photovoltaic research and development (Zhou et al., 2013).

Spectral and Docking Studies in Drug Design :

- Thiophene derivatives have been explored in the design of antibacterial agents, with studies focusing on spectral characterization and docking studies, which are critical in drug discovery (Shahana & Yardily, 2020).

Electrochromic Properties for Optical Applications :

- Thiophene-based compounds have been synthesized and characterized for their electrochromic properties, which are useful in optical and electronic device applications (Carbas et al., 2017).

Enantioselective Photocatalysis :

- Thiophene-based compounds have been used in enantioselective photocatalysis, highlighting their potential in asymmetric photochemical transformations (Pecho et al., 2021).

Synthesis and Characterization in Organic Chemistry :

- The synthesis and characterization of thiophene derivatives play a critical role in organic chemistry and material science, as evidenced by various studies focusing on their preparation and analysis (Khan et al., 2015).

Biological Conversion of Methanol in Microbial Engineering :

- Thiophene-based compounds have been studied in the context of engineering E. coli for the conversion of methanol to valuable metabolites, demonstrating their relevance in biotechnology and metabolic engineering (Whitaker et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPRYIDABUXSIR-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CSC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CSC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2508484.png)

![(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid](/img/structure/B2508488.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

![N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2508498.png)

![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)